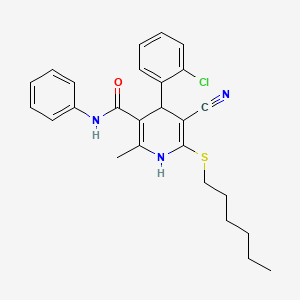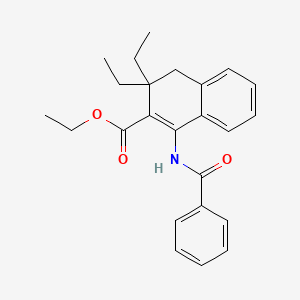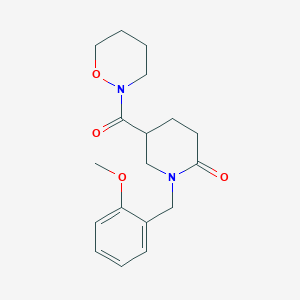![molecular formula C18H18ClN3O3 B5016880 1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5016880.png)
1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It was first synthesized in 1988 by researchers at the University of Bristol and has since been widely used in scientific research for its ability to block glutamate-mediated neurotransmission.
Mécanisme D'action
1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate. This results in the inhibition of glutamate-mediated neurotransmission, which is essential for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
The inhibition of glutamate-mediated neurotransmission by this compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the expression of immediate early genes such as c-fos and to alter the expression of various proteins involved in synaptic plasticity. This compound has also been shown to reduce seizure activity in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine is its high potency and selectivity for the AMPA receptor. This makes it a valuable tool for studying the specific role of AMPA receptors in various physiological and pathological processes. However, one limitation of this compound is that it can also block kainate receptors at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving 1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more selective AMPA receptor antagonists that can be used to study specific subtypes of AMPA receptors. Additionally, there is potential for the use of this compound in the development of new therapies for epilepsy and other neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride with piperazine to form 1-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 4-nitrophenylacetonitrile in the presence of a base to yield this compound.
Applications De Recherche Scientifique
1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been particularly useful in studying the mechanisms underlying synaptic plasticity, learning, and memory. This compound has also been used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-15-3-1-14(2-4-15)13-18(23)21-11-9-20(10-12-21)16-5-7-17(8-6-16)22(24)25/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGJMFPKQVAGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-4-nitrophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5016820.png)
![4-[2-(1H-benzimidazol-2-ylthio)-1-hydroxyethyl]-2,6-di-tert-butylphenol](/img/structure/B5016826.png)
![N-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5016840.png)
![diethyl 5-[(1-azepanylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate oxalate](/img/structure/B5016848.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5016860.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5016869.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016894.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5016908.png)